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Abstract

ATHG686 is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia and
Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1]
[2] Dysregulation of the DDR is a hallmark of many cancers, making ATR an attractive
therapeutic target. These application notes provide detailed protocols for high-throughput
screening (HTS) assays to characterize the activity of ATH686, including a biochemical kinase
assay and a cell-based viability assay. The presented data demonstrates the efficacy and
selectivity of ATH686, supporting its further development as a potential anti-cancer agent.

Introduction

The DNA damage response is a complex signaling network that maintains genomic integrity.[1]
A key component of this network is the ATR kinase, which is activated by single-stranded DNA
that forms at stalled replication forks or during the processing of DNA double-strand breaks.[1]
Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase
1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1] In
many cancer cells, which often exhibit increased replication stress and reliance on the DDR for
survival, inhibition of ATR can lead to synthetic lethality.

ATH686 has been identified through high-throughput screening as a novel inhibitor of ATR.
This document outlines the experimental procedures used to quantify the inhibitory activity of
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ATH686 and assess its effects on cancer cell viability.

Data Presentation
Table 1: Biochemical Activity of ATH686 in an ATR

Kinase Assay

Compound Target Assay Type IC50 (nM)
ATH686 ATR Kinase TR-FRET 15.2
Control Compound ATR Kinase TR-FRET 5.8

Table 2: Cellular Activity of ATH686 in a Panel of Cancer

Cell Lines
Cell Line Cancer Type Assay Type EC50 (pM)
HT29 Colon Carcinoma Cell Viability (CTG) 0.85
A549 Lung Carcinoma Cell Viability (CTG) 1.2
Breast
MCF7 Cell Viability (CTG) 1.5

Adenocarcinoma

Experimental Protocols
Protocol 1: ATR Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
assay to measure the inhibition of ATR kinase activity by ATH686.

Materials:
e ATR Kinase, active (recombinant)
o ULight™-CHKZ1 (Ser345) peptide substrate

e Europium-labeled anti-phospho-CHK1 (Ser345) antibody
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e ATP

o Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35, 2 mM
DTT)

e ATH686 and control compounds

o 384-well low-volume white plates

o Plate reader capable of TR-FRET measurements
Procedure:

e Prepare a serial dilution of ATH686 and control compounds in DMSO. A typical starting
concentration is 10 mM.

e In a 384-well plate, add 2 pL of diluted compound solution. For controls, add 2 uL of DMSO.
e Add 4 pL of a solution containing ATR kinase and ULight™-CHKZ1 peptide in assay buffer.

« Initiate the kinase reaction by adding 4 pL of ATP solution in assay buffer. The final ATP
concentration should be at the Km for ATR.

 Incubate the plate at room temperature for 60 minutes.

o Stop the reaction by adding 10 pL of a solution containing the Europium-labeled anti-
phospho-CHK1 antibody in stop buffer (assay buffer with 10 mM EDTA).

e Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

e Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and
emission at 615 nm and 665 nm.

e Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against
the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)
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This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to
determine the effect of ATH686 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines (e.g., HT29, A549, MCF7)

Complete cell culture medium

ATH686

384-well clear-bottom white plates

CellTiter-Glo® Luminescent Cell Viability Assay reagent
Luminometer plate reader

Procedure:

Seed cells in a 384-well plate at a density of 1,000-5,000 cells per well in 40 pL of complete
medium.

Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
Prepare a serial dilution of ATH686 in complete medium.

Add 10 pL of the diluted ATH686 solution to the appropriate wells. For the control wells, add
10 pL of medium with the corresponding DMSO concentration.

Incubate the plate at 37°C and 5% CO2 for 72 hours.

Equilibrate the plate to room temperature for 30 minutes.

Add 25 pL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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o Measure the luminescence using a plate reader.

» Plot the luminescence signal against the logarithm of the ATH686 concentration to determine
the EC50 value.

Visualizations
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Caption: ATR Signaling Pathway and Inhibition by ATH686.
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High-Throughput Screening Workflow
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Caption: General High-Throughput Screening Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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